molecular formula C7H5Cl2NO B14715965 Benzamide, N,N-dichloro- CAS No. 22180-78-5

Benzamide, N,N-dichloro-

Katalognummer: B14715965
CAS-Nummer: 22180-78-5
Molekulargewicht: 190.02 g/mol
InChI-Schlüssel: ZNRQBCGYDUGKQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N-dichloro- is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzene ring attached to an amide group. Benzamide, N,N-dichloro- is specifically known for its two chlorine atoms attached to the nitrogen atoms of the amide group, which imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzamide, N,N-dichloro- can be synthesized through the direct condensation of benzoic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid such as zirconium tetrachloride under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the use of benzoic acid derivatives and amines, which are subjected to ultrasonic irradiation to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of benzamide, N,N-dichloro- often involves the use of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N-dimethylformamide solution at elevated temperatures (around 60°C) . This method yields a series of dichlorobenzamide derivatives, which are then purified and characterized using techniques such as nuclear magnetic resonance and infrared spectroscopy.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N-dichloro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the nitrogen can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: It can react with carboxylic acids and amines to form more complex amide derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various dichlorobenzamide derivatives, which can be further characterized and used in different applications .

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N-dichloro- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of benzamide, N,N-dichloro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Benzamide, N,N-dichloro- is unique due to its specific substitution pattern on the nitrogen atoms, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

22180-78-5

Molekularformel

C7H5Cl2NO

Molekulargewicht

190.02 g/mol

IUPAC-Name

N,N-dichlorobenzamide

InChI

InChI=1S/C7H5Cl2NO/c8-10(9)7(11)6-4-2-1-3-5-6/h1-5H

InChI-Schlüssel

ZNRQBCGYDUGKQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)N(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.